N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a heterocyclic compound featuring a seven-membered benzo[f][1,4]oxazepine core fused with a benzene ring. The oxazepine ring contains one oxygen and one nitrogen atom, distinguishing it from related bicyclic structures.
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(11-4-2-1-3-5-11)18-12-6-7-14-13(10-12)16(20)17-8-9-21-14/h1-7,10H,8-9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFUMICLRUEFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction parameters is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzamide moiety .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide in oncology. Research indicates that compounds with similar structural motifs can induce differentiation in acute myeloid leukemia cells. For instance, a study identified a related compound that demonstrated efficacy in promoting differentiation of leukemia cells in vitro . This suggests that this compound may possess similar properties worthy of further investigation.
CNS Disorders
The benzamide derivatives are often evaluated for their neuroprotective effects. The oxazepin structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders such as anxiety and depression. Research into related compounds has shown promise in modulating neurotransmitter systems and providing neuroprotective benefits .
Case Study 1: Acute Myeloid Leukemia
In a preliminary study involving a series of oxazepin derivatives, one compound was identified that induced differentiation in acute myeloid leukemia cells. The study utilized various assays to evaluate cell viability and differentiation markers. The results indicated a promising lead for further drug development targeting acute myeloid leukemia .
Case Study 2: Neuroprotection
Another study examined the neuroprotective effects of similar benzamide derivatives on neuronal cultures exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival pathways in neuronal cells, indicating their potential utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Structural and Functional Insights
Core Heterocycle Differences: The benzo[f][1,4]oxazepine core in the target compound contains one oxygen and one nitrogen, enabling diverse electronic interactions compared to the two-oxygen benzo[b][1,4]dioxocine in Compound D9 . This difference likely impacts binding affinity to targets like EGFR, where D9’s dioxocine may enhance ring planarity and hydrophobic interactions.
Substituent Effects: The benzamide group in the target compound contrasts with D9’s acrylamide-ethoxyphenyl moiety. Acrylamide’s conjugated system in D9 may improve binding to EGFR’s kinase domain via π-π stacking, whereas the benzamide’s rigidity could limit conformational flexibility . Levofloxacin’s fluoroquinolone structure highlights the role of fluorine in enhancing membrane permeability and target affinity, a feature absent in the oxazepine-based compound .
Biological Activity Trends: Compound D9’s nanomolar EGFR inhibition underscores the efficacy of dioxocine-acrylamide hybrids in oncology. The target compound’s lack of an ethoxyphenyl group may reduce potency but improve metabolic stability .
Structure-Activity Relationship (SAR) Considerations
- The target compound’s benzamide lacks such groups, suggesting room for optimization .
- Ring Size and Saturation: The partially saturated oxazepine core may improve solubility over fully aromatic quinolones, though reduced planarity could hinder target engagement .
Biological Activity
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity based on available research findings and case studies.
Chemical Structure
The compound features a complex heterocyclic structure, which is crucial for its biological interactions. The molecular formula is represented as C15H14N2O2, and its structure includes a benzamide moiety linked to a tetrahydrobenzo[f][1,4]oxazepine ring.
Biological Activity Overview
Research into the biological activity of this compound suggests several mechanisms of action and therapeutic potentials:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown significant activity against CCRF-CEM leukemia cells with IC50 values indicating effective concentrations .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. It appears to modulate neurotransmitter systems and may offer benefits in neurodegenerative conditions .
- Anti-inflammatory Properties : Inflammation-related pathways are influenced by this compound, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against CCRF-CEM | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Leukemia Cells : A study conducted by researchers at a leading cancer research institute demonstrated that the compound significantly reduced cell viability in CCRF-CEM leukemia cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal death compared to control groups. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .
- Inflammation Model Studies : In models of acute inflammation, the compound showed a reduction in edema and inflammatory markers when administered prior to inflammatory stimuli. This positions it as a candidate for further exploration in chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
